Encequidar (formerly HM30181) is a potent, selective, and minimally absorbed inhibitor of P-glycoprotein (P-gp) primarily investigated for its role in enhancing the oral bioavailability of P-gp substrate drugs. [ [] ] It is classified as a first-in-class, gut-specific P-gp inhibitor. [ [] ] Encequidar's primary function in scientific research is to overcome the limitations of poor oral bioavailability of various drugs, particularly chemotherapeutic agents, caused by P-gp efflux pumps in the gastrointestinal tract. [ [] ]
While a detailed molecular structure analysis is not explicitly provided in the abstracts, the high-resolution cryo-electron microscopy (cryo-EM) structure of Encequidar bound to human P-gp has been determined. [ [] ] This structural information is valuable for understanding the binding interactions between Encequidar and P-gp and aids in designing novel dual inhibitors targeting both P-gp and CYP3A4. [ [] ]
Encequidar acts as a selective inhibitor of P-gp, a multidrug resistance (MDR) efflux pump found in various tissues, including the intestinal epithelium. [ [], [] ] Orally administered Encequidar selectively binds to and inhibits P-gp in the gastrointestinal tract, preventing the efflux of co-administered P-gp substrate drugs back into the intestinal lumen. [ [], [] ] This inhibition leads to increased drug absorption and enhanced oral bioavailability. [ [], [] ] Importantly, Encequidar itself is minimally absorbed systemically, minimizing potential off-target effects associated with systemic P-gp inhibition. [ [], [], [] ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9